Chlorotoxin

Descripción general

Descripción

Synthesis Analysis

Chlorotoxin fragments were chemically synthesized using Fmoc solid-phase peptide synthesis .Molecular Structure Analysis

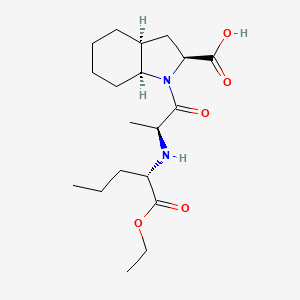

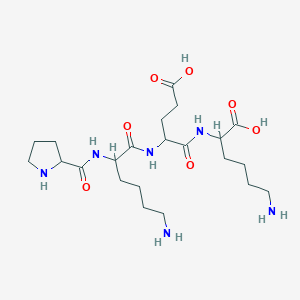

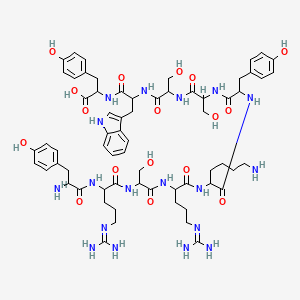

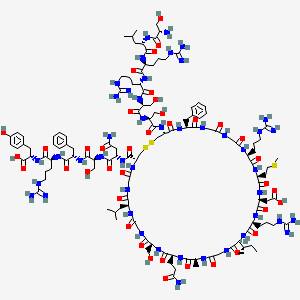

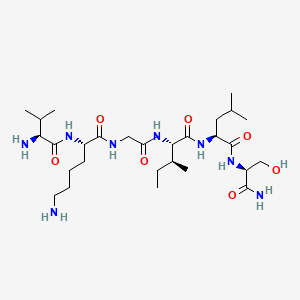

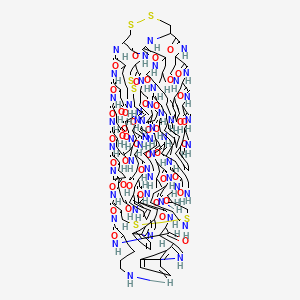

The structure of Chlorotoxin consists of a small three-stranded antiparallel beta-sheet packed against an alpha-helix . This structure is similar to charybdotoxin and other members of the short scorpion toxin family .Chemical Reactions Analysis

Chlorotoxin can insert into membranes and form chloride ion channels . It interacts with voltage-gated chloride channels, Annexin-2, and matrix metalloproteinase-2 (MMP-2) .Physical And Chemical Properties Analysis

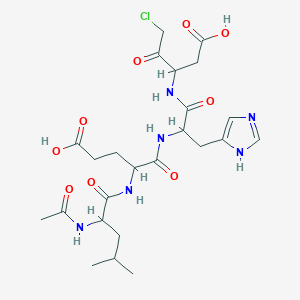

Chlorotoxin is a 36-amino-acid disulfide-containing peptide . It alters physiology in numerous ways and interacts with voltage-gated chloride channels, Annexin-2, and matrix metalloproteinase-2 (MMP-2) .Aplicaciones Científicas De Investigación

Glioma Diagnosis and Treatment

Chlorotoxin has shown promising results in the diagnosis and treatment of gliomas, which are aggressive brain cancers . The peptide has been found to target cancer cells, including glioma, melanoma, small cell lung carcinoma, neuroblastoma, and medulloblastoma . Efforts have been made to produce analogues of chlorotoxin that can aid in glioma diagnosis, imaging, and treatment .

Imaging Platform for Glioma Tumors

Chlorotoxin has been used as a multimodal imaging platform for targeting glioma tumors . Its ability to penetrate the blood-brain-barrier and its tyrosine residue, which allows covalent conjugation with functional moieties, makes it an attractive platform for developing diagnostic and therapeutic agents for gliomas .

Targeting Cancer Cells

Chlorotoxin selectively binds to cancer cells . This property has been exploited to develop novel therapeutic and diagnostic techniques for detecting various types of cancer .

Pharmacological Tool for Characterizing Chloride Channels

Initially, chlorotoxin was used as a pharmacological tool to characterize chloride channels . This has helped in understanding the role of these channels in various physiological processes.

Interaction with Annexin-2 and Matrix Metalloproteinase-2 (MMP-2)

Chlorotoxin interacts with Annexin-2 and matrix metalloproteinase-2 (MMP-2) . These interactions have potential implications in understanding the mechanisms of cancer progression and metastasis.

Development of Theranostic Agents

The structure and properties of chlorotoxin have been used to develop theranostic agents . These agents can be used for both therapy and diagnosis, providing a comprehensive approach to cancer management .

Mecanismo De Acción

Target of Action

Chlorotoxin, also known as TM601 peptide, primarily targets matrix metalloproteinase-2 (MMP-2) and chloride channels on cell membranes . It also binds to Neuropilin-1 (NRP1) , an endocytic receptor on tumor and endothelial cells . These targets play crucial roles in cellular processes such as cell migration, angiogenesis, and tumor growth .

Mode of Action

Chlorotoxin interacts with its targets in a unique way. It binds to and reduces the activity of MMP-2, which regulates the functioning of chloride channels on cell membranes . This interaction results in the inhibition of these channels . When Chlorotoxin binds to NRP1, it increases drug uptake into the tumor .

Biochemical Pathways

The binding of Chlorotoxin to its targets affects several biochemical pathways. For instance, the interaction with MMP-2 leads to the inhibition of this enzyme’s activity, which in turn affects the functioning of chloride channels . The binding to NRP1 enhances tumor drug uptake, which can influence various downstream effects related to tumor growth and treatment .

Pharmacokinetics

The pharmacokinetics of Chlorotoxin have been studied in the context of its use as a tumor-targeting agent. For instance, when conjugated to iron oxide nanoparticles, Chlorotoxin demonstrated a serum half-life of 7-8 hours . This suggests that the compound remains stable for extended periods in physiological fluids and in vivo .

Result of Action

The action of Chlorotoxin results in several molecular and cellular effects. Its ability to inhibit MMP-2 activity and chloride channels can lead to the inhibition of cell migration . Furthermore, its interaction with NRP1 can enhance drug uptake into tumors, potentially improving the efficacy of cancer treatments .

Action Environment

The action of Chlorotoxin can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the metabolism of Chlorotoxin, influencing its ability to bind to NRP1 . Additionally, factors such as the presence of other cells and molecules in the environment can potentially impact the stability and efficacy of Chlorotoxin.

Safety and Hazards

Chlorotoxin should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Chlorotoxin-based bioconjugates have been widely subjected to phase I/II clinical trials and have shown substantial promise . Many studies have demonstrated that Chlorotoxin preferentially binds to neuroectodermal tumors, such as glioblastoma, without cross-reactivity to normal brain cells . Despite the extensive research against glioblastoma, lung cancer research with the molecule has been limited, despite some promising early results . The future trends and perspectives in developing Chlorotoxin conjugates for theranostic applications are being explored .

Propiedades

IUPAC Name |

2-[(1R,4R,5aR,8aS,9R,12S,17aS,18S,20aS,21R,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54R,59R,62S,65S,74S,77R,80S,86S,92S)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,123-,124-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKKWCQMHUHNI-GQIQPHNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CCSC)N)CCSC)C(=O)N[C@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H249N53O47S11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897247 | |

| Record name | Chlorotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163515-35-3 | |

| Record name | Chlorotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Chlorotoxin (ClTx) exhibits binding affinity to several targets, including chloride channels, matrix metalloproteinase-2 (MMP-2), and membrane type-1 MMP [, , ]. While its exact mechanism of action remains partially unclear, ClTx binding is suggested to interfere with cellular processes such as ion transport, cell signaling, and extracellular matrix remodeling. For example, ClTx binding to MMP-2 on glioblastoma cell surfaces is believed to inhibit the enzyme's activity, which is essential for tumor invasion and migration []. Additionally, ClTx binding to chloride channels in glioma cells may prevent water loss, thereby hindering tumor shrinkage and metastasis [].

A: Chlorotoxin is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus [].

- Spectroscopic data:

ANone: Chlorotoxin is not known to exhibit catalytic properties. It primarily functions by binding to specific targets, thereby modulating their activity rather than catalyzing chemical reactions.

A: Computational techniques are valuable tools in ClTx research:* Homology modeling was employed to predict the 3D structure of Chlorotoxin-like peptides and assess their interaction with MMP-2 [, ].* Molecular docking simulations help understand the binding interactions between Chlorotoxin or its analogs with MMP-2 and other targets, aiding in the design of improved ClTx-based therapeutics [, ]. * Molecular Dynamics (MD) simulations were used to investigate the stability of Chlorotoxin at different temperatures and ion concentrations, offering insights into its behavior in a blood-saturated environment [].

ANone: SAR studies are crucial for optimizing ClTx for therapeutic applications. Research highlights the importance of specific structural elements:

- Disulfide Bonds: Essential for maintaining the active conformation. Replacing specific disulfide bonds with l-α-aminobutyric acid revealed the importance of Cys III-VII and Cys V-VIII for structure formation, while Cys I-IV and Cys II-VI contribute to enzymatic proteolysis resistance [].

- C-Terminal Region: Plays a critical role in bioactivity, particularly in inhibiting cell migration. A synthetic fragment comprising the eight C-terminal residues retained this inhibitory activity even without disulfide bonds [].

- Lysine Residues: Chemical re-engineering, substituting lysines at positions 15 and 23 with alanine or arginine, yielded a monolabeled ClTx derivative with bioconjugation properties comparable to native ClTx [].

- Cyclization: Cyclized Chlorotoxin showed an improved serum half-life of 11 hours, indicating enhanced stability in biological environments [].

- Conjugation to Drug Delivery Systems: ClTx is conjugated to various drug delivery systems like nanoparticles [, ], dendrimers [], and chitosan hydrogels [, , ] to improve its delivery and bioavailability.

ANone: As a potent toxin derived from scorpion venom, Chlorotoxin research and handling necessitates strict safety protocols. While specific SHE regulations may vary depending on the geographical location and research context, standard practices for handling hazardous biological materials should be meticulously followed. This includes appropriate personal protective equipment, secure storage, and proper waste disposal. Further research on potential long-term effects and environmental impact is necessary.

ANone: Research on Chlorotoxin's PK/PD is ongoing:

- Biodistribution: Studies using radiolabeled Chlorotoxin in rodents indicate a relatively rapid blood clearance, with a tendency to accumulate in the kidneys, liver, intestines, and stomach []. Intravenous administration in humans with metastatic melanoma showed tumor uptake, but further research is needed to optimize delivery and minimize off-target effects [].

- Blood-Brain Barrier (BBB) Permeability: Chlorotoxin demonstrates an ability to cross the BBB, a significant advantage for targeting brain tumors []. The exact mechanism remains under investigation but may involve interactions with specific receptors or transport systems.

ANone: Preclinical studies demonstrate promising anti-tumor activity:

- In vitro: Chlorotoxin effectively inhibits the proliferation and migration of various cancer cell lines, including glioma, melanoma, lung cancer, and pancreatic cancer cells [, , , , , , , ].

- In vivo: Chlorotoxin-based conjugates have demonstrated tumor regression in animal models of glioblastoma and other cancers. For example, Chlorotoxin-conjugated saporin reduced the viability of ML-1 thyroid cancer cells [], while Chlorotoxin-directed CAR T cells effectively targeted and killed glioblastoma cells in mice [, , ].

- Clinical Trials: Early phase clinical trials using radiolabeled Chlorotoxin for imaging and therapy in recurrent glioblastoma have shown promising results in terms of safety and tumor targeting [, , ].

ANone: Research on Chlorotoxin resistance is limited. Long-term studies are needed to assess the potential for resistance development and cross-resistance with existing chemotherapeutics. Investigating the molecular mechanisms underlying Chlorotoxin's activity and identifying potential resistance pathways is crucial for developing strategies to overcome treatment resistance.

ANone: While Chlorotoxin exhibits promising anti-tumor activity, understanding its toxicological profile is crucial for safe clinical translation.

ANone: Efficient drug delivery to tumor sites while minimizing off-target effects is crucial for maximizing therapeutic efficacy. Research focuses on diverse strategies for targeted Chlorotoxin delivery:

- Nanoparticles: Chlorotoxin conjugation to nanoparticles like iron oxide magnetic nanoparticles [] and graphene oxide [] shows promise for enhancing tumor targeting, drug delivery, and imaging capabilities.

- Dendrimers: Multifunctional dendrimers labeled with radionuclides and conjugated with Chlorotoxin demonstrated potential for targeted SPECT imaging and radiotherapy of gliomas [].

- Chitosan Hydrogels: Incorporation of Chlorotoxin into chitosan hydrogels offers a localized and controlled drug delivery approach [, , ]. This system combines the mucoadhesive properties of chitosan with the tumor-targeting ability of Chlorotoxin for enhanced therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs): Although not extensively studied, the potential of Chlorotoxin as a targeting moiety for ADCs is being explored [, ].

ANone: Research on Chlorotoxin-specific biomarkers is currently limited. Identifying biomarkers that correlate with treatment response, predict potential toxicity, or monitor disease progression would be highly valuable for personalized medicine approaches.

ANone: A variety of analytical techniques are employed in Chlorotoxin research:

- High-Performance Liquid Chromatography (HPLC): Used for purification, identification, and quantification of Chlorotoxin and its derivatives [, , , ].

- Spectroscopic Techniques:

- NMR: Provides detailed structural information, including the peptide's conformation and disulfide bond pattern [].

- Circular Dichroism (CD): Used to study the secondary structure and folding of Chlorotoxin and its analogs [].

- Attenuated Total Reflectance-Fourier Transform Infra-Red (ATR-FTIR) Spectroscopy: Investigates molecular interactions between Chlorotoxin-containing systems and tumor cells [, , ].

- Microscopy:

- Transmission Electron Microscopy (TEM): Used to assess the morphology and size distribution of Chlorotoxin-conjugated nanoparticles and other delivery systems [, ].

- Confocal Microscopy: Allows for the visualization of fluorescently labeled Chlorotoxin and its distribution within cells and tissues [].

- Cell-Based Assays:

- Radiolabeling Techniques: Radiolabeling with isotopes like Iodine-131 or Iodine-125 allows for tracking Chlorotoxin biodistribution and tumor targeting in vivo [, , , ].

- Immunological Techniques:

ANone: Data on the environmental impact and degradation of Chlorotoxin is currently scarce. Given its potential therapeutic applications, investigating its fate in the environment and potential ecotoxicological effects is crucial. Developing strategies for responsible waste management and minimizing environmental release should be prioritized.

ANone: Validation of analytical methods employed in Chlorotoxin research is essential to ensure accuracy, precision, and specificity. While specific validation procedures are not detailed within the provided research, standard practices for bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA, are likely followed. This includes determining parameters like linearity, range, accuracy, precision, specificity, sensitivity, robustness, and stability.

ANone: As a potent biologically derived molecule, stringent quality control is paramount throughout the development and production of Chlorotoxin and its derivatives. While specific details are not provided within the research papers, it is expected that Good Manufacturing Practices (GMP) are adhered to. This encompasses meticulous documentation, raw material sourcing and testing, process controls, product characterization, stability testing, and appropriate packaging and labeling.

ANone: The potential immunogenicity of Chlorotoxin, especially when administered systemically and repeatedly, is an important consideration for its therapeutic use. While specific information regarding its immunogenic potential is not detailed in the provided research, strategies to mitigate or modulate immunogenicity, such as PEGylation or other modifications, might be explored.

ANone: The provided research papers do not contain specific details regarding Chlorotoxin's effects on drug-metabolizing enzymes. Investigating potential induction or inhibition of these enzymes is essential for understanding its metabolic fate and potential drug-drug interactions.

ANone: While Chlorotoxin exhibits unique properties for tumor targeting, researchers are exploring alternative targeting moieties and therapeutic strategies. Other scorpion venom peptides, antibody-drug conjugates, small molecule inhibitors, and immunotherapies are being investigated as potential alternatives for treating glioblastoma and other cancers.

ANone: Chlorotoxin research benefits from a wide range of research infrastructure and resources common to peptide chemistry, drug delivery, and cancer biology:

ANone: Chlorotoxin research has witnessed significant milestones:

- Initial Discovery: Isolated from scorpion venom and initially characterized as a chloride channel blocker [].

- Tumor Targeting Properties: Discovery of Chlorotoxin's preferential binding to glioma cells and other tumors of neuroectodermal origin [, ].

- Development of Imaging Agents: Radiolabeled Chlorotoxin derivatives investigated as imaging agents for tumor visualization during surgery [, ].

- Targeted Drug Delivery: Exploration of Chlorotoxin-conjugated nanoparticles, dendrimers, and other delivery systems for targeted chemotherapy and radiotherapy [, , , ].

- Chimeric Antigen Receptor (CAR) T Cell Therapy: Development of Chlorotoxin-directed CAR T cells for the targeted immunotherapy of glioblastoma [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

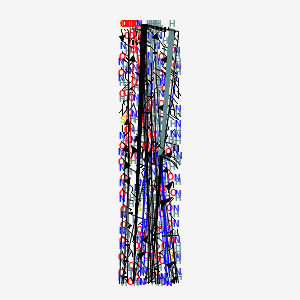

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)